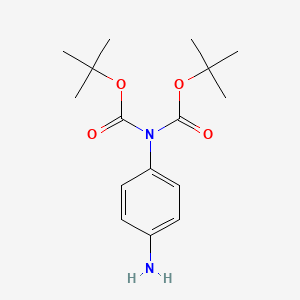

N,N-Di-tert-butoxi-carbonil-benceno-1,4-diamina

Descripción general

Descripción

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine (DTB-BDA) is an organic aromatic compound that is used in a variety of scientific applications. It is a colorless and odourless solid, and is soluble in most organic solvents. DTB-BDA has a wide range of applications in the fields of biochemistry, organic chemistry, and materials science. It is used in the synthesis of a variety of compounds, including peptides, polymers, and other molecules. In addition, DTB-BDA has been used as a catalyst for a variety of reactions and as a reagent for the synthesis of various compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, altering their function and leading to various downstream effects .

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular levels, depending on their targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine . These factors can include temperature, pH, presence of other compounds, and more .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine has a number of advantages when used in laboratory experiments. It is relatively inexpensive and is relatively easy to obtain. In addition, it is not toxic and has no significant effects on the human body. However, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is not very soluble in water, and so it can be difficult to use in experiments that require the use of aqueous solutions.

Direcciones Futuras

The future directions for N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine are numerous. One of the most promising applications of N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine is in the synthesis of peptides and other molecules. In addition, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine could be used to develop new catalysts for a variety of reactions. Additionally, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine could be used to develop new methods for the synthesis of organic compounds. Finally, N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine could be used to develop new methods for the synthesis of drugs and other compounds.

Aplicaciones Científicas De Investigación

Síntesis de Derivados Boc de Aminoácidos

El compuesto se utiliza en la síntesis de derivados de tert-butoxi-carbonil (Boc) de aminoácidos. Este proceso es crucial para proteger los grupos amino durante la síntesis de péptidos, permitiendo que ocurran reacciones selectivas sin interferencia de grupos desprotegidos .

Desarrollo de Líquidos Iónicos de Aminoácidos

N,N-Di-tert-butoxi-carbonil-benceno-1,4-diamina: se utiliza en la creación de líquidos iónicos de aminoácidos protegidos con tert-butoxi-carbonil (Boc-AAILs). Estos líquidos iónicos tienen aplicaciones en la síntesis de dipéptidos y son valiosos debido a su capacidad de actuar tanto como reactivos como medios de reacción en la síntesis orgánica .

Guanilación de Aminas Arílicas

Este compuesto sirve como reactivo en la guanilación de aminas arílicas. La guanilación es un paso importante en la modificación de moléculas, que puede conducir al desarrollo de fármacos y otros compuestos biológicamente activos .

Investigación de Terapia Génica

En la investigación de terapia génica, This compound se utiliza para preparar dendrímeros de poliéster no citotóxicos. Estos dendrímeros se funcionalizan con aminoácidos como la L-arginina para unirse al ADN o ARN, facilitando la transfección celular para fines de terapia génica .

Síntesis de Intermediarios Farmacéuticos

El compuesto se emplea en la síntesis de varios intermediarios farmacéuticos. Por ejemplo, se utiliza en la preparación de ésteres y derivados de acetal específicos que son intermediarios clave en el desarrollo de nuevos fármacos .

Propiedades

IUPAC Name |

tert-butyl N-(4-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-11(17)8-10-12/h7-10H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNHHUDUEAJVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592150 | |

| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883554-90-3 | |

| Record name | Di-tert-butyl (4-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

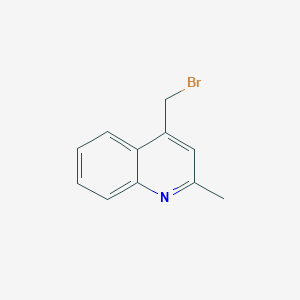

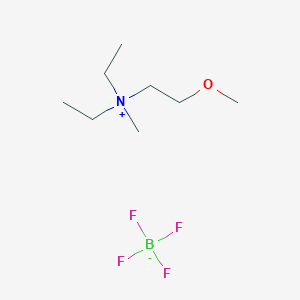

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

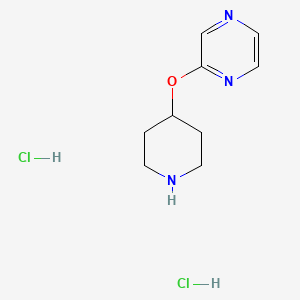

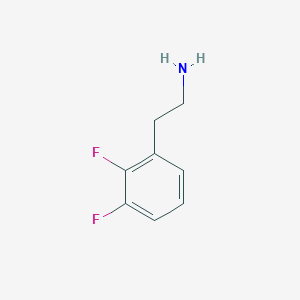

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)